molecular formula C24H38N16O15 B12567762 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) CAS No. 493666-75-4

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3)

Cat. No.: B12567762
CAS No.: 493666-75-4
M. Wt: 790.7 g/mol
InChI Key: DULMJWVYXCNBHQ-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of amino, methoxy, and nitroso functional groups attached to the pyrimidine ring, along with water molecules in a specific ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can inhibit enzymes, interfere with DNA replication, and induce oxidative stress, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Lacks the nitroso group and water molecules.

    2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of methoxy groups.

Uniqueness

2-Amino-4,6-dimethoxy-5-nitrosopyrimidinewater (4/3) is unique due to the presence of the nitroso group and the specific ratio of water molecules.

Properties

CAS No.

493666-75-4

Molecular Formula

C24H38N16O15

Molecular Weight

790.7 g/mol

IUPAC Name

4,6-dimethoxy-5-nitrosopyrimidin-2-amine;trihydrate

InChI

InChI=1S/4C6H8N4O3.3H2O/c4*1-12-4-3(10-11)5(13-2)9-6(7)8-4;;;/h4*1-2H3,(H2,7,8,9);3*1H2

InChI Key

DULMJWVYXCNBHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.COC1=C(C(=NC(=N1)N)OC)N=O.O.O.O

Origin of Product

United States

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